molecular formula C14H17NO3 B016094 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one CAS No. 88058-66-6

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one

Cat. No.: B016094
CAS No.: 88058-66-6
M. Wt: 247.29 g/mol
InChI Key: VRUWWWJHIKQWDV-UHFFFAOYSA-N
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Description

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a naphthalene derivative.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 7th position.

    Amidation: Formation of the propanamido group (-CONHCH2CH3) at the 2nd position.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce fully saturated naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    Pathway Modulation: Modulating biochemical pathways, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamido-7-methoxy-naphthalene: Lacks the dihydro structure but shares similar functional groups.

    7-Methoxy-3,4-dihydronaphthalen-1-(2H)-one: Similar structure but without the propanamido group.

    2-Acetamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one: Similar structure with an acetamido group instead of propanamido.

Uniqueness

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one is unique due to the specific combination of functional groups and the dihydronaphthalene structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUWWWJHIKQWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1=O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390858
Record name N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88058-66-6
Record name N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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